REACTION_SMILES
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[C:31]([O-:32])(=[O:33])[O-:34].[CH2:1]1[CH2:2][c:3]2[cH:4][cH:5][cH:6][cH:7][c:8]2[NH:9]1.[CH3:10][CH2:11][N:12]([CH2:13][CH3:14])[CH2:15][CH3:16].[Cl:37][CH2:38][CH2:39][Cl:40].[ClH:30].[K+:35].[K+:36].[N:22]#[C:23][c:24]1[cH:25][cH:26][cH:27][cH:28][cH:29]1.[Si:17]([Cl:18])([Cl:19])([Cl:20])[Cl:21]>>[CH2:1]1[CH2:2][c:3]2[cH:4][cH:5][cH:6][c:7]([C:23]([c:24]3[cH:25][cH:26][cH:27][cH:28][cH:29]3)=[O:32])[c:8]2[NH:9]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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c1ccc2c(c1)CCN2
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCN(CC)CC
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
ClCCCl
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
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Smiles
|
Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
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Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[K+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
N#Cc1ccccc1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl[Si](Cl)(Cl)Cl
|
Name
|
|
Type
|
product
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Smiles
|
O=C(c1ccccc1)c1cccc2c1NCC2
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |